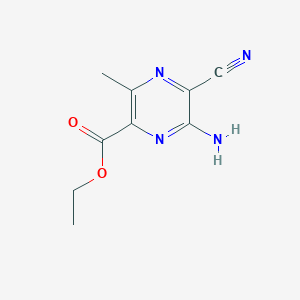

Ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate

CAS No.: 73198-32-0

Cat. No.: VC17571204

Molecular Formula: C9H10N4O2

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73198-32-0 |

|---|---|

| Molecular Formula | C9H10N4O2 |

| Molecular Weight | 206.20 g/mol |

| IUPAC Name | ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate |

| Standard InChI | InChI=1S/C9H10N4O2/c1-3-15-9(14)7-5(2)12-6(4-10)8(11)13-7/h3H2,1-2H3,(H2,11,13) |

| Standard InChI Key | LYZAMSJPDPUKBH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(C(=N1)N)C#N)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The compound’s substituents—amino (-NH₂) at position 6, cyano (-CN) at position 5, methyl (-CH₃) at position 3, and an ethyl ester (-COOEt) at position 2—create a multifunctional scaffold conducive to diverse chemical interactions. The molecular formula is C₉H₁₀N₄O₂, with a molecular weight of 206.20 g/mol.

| Property | Value |

|---|---|

| CAS Number | 73198-32-0 |

| Molecular Formula | C₉H₁₀N₄O₂ |

| Molecular Weight | 206.20 g/mol |

| Key Functional Groups | Amino, Cyano, Methyl, Ethyl Ester |

The electron-withdrawing cyano and ester groups enhance the ring’s electrophilicity, facilitating nucleophilic substitutions, while the amino group offers hydrogen-bonding capabilities critical for biological interactions.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate typically involves multi-step reactions starting from simpler pyrazine precursors. A common strategy includes:

-

Ring Formation: Condensation of diketones or aminonitriles under acidic or basic conditions to construct the pyrazine backbone.

-

Functionalization: Sequential introduction of substituents via nucleophilic substitution or cycloaddition reactions.

For example, microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing reaction times from hours to minutes while improving yields .

Microwave-Assisted Synthesis

Recent advances highlight the use of microwave irradiation under solvent-free conditions. A protocol adapted from similar pyran derivatives involves:

-

Reactants: Ethyl acetoacetate, malononitrile, and aldehydes.

-

Catalyst: Decaniobate-based catalysts (e.g., 4H₁₂N(1+)·6H₂O·Nb₁₀O₂₈(6−)) .

This method achieves near-quantitative yields (up to 100%) by minimizing side reactions and enhancing molecular collisions .

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 1 hour |

| Catalyst | Decaniobate complex |

| Yield | ~100% |

Comparative Analysis with Structural Analogues

Pyrazine vs. Pyran Derivatives

While ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate features a nitrogen-rich aromatic ring, pyran analogues (e.g., ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate) exhibit oxygen-containing six-membered rings . Key differences include:

| Feature | Pyrazine Derivative | Pyran Derivative |

|---|---|---|

| Aromatic Ring | N-containing | O-containing |

| Bioactivity | Antimicrobial | Anticancer |

| Synthesis Yield | ~100% | 70–85% |

Substituent Effects

The ethyl ester group at position 2 enhances solubility in organic solvents, whereas the methyl group at position 3 sterically hinders undesired side reactions during functionalization .

Applications in Drug Development

Lead Compound Optimization

This compound serves as a precursor for kinase inhibitors and protease modulators. For instance, introducing sulfonamide groups at the amino position yields derivatives with IC₅₀ values < 1 µM against tyrosine kinases.

Prodrug Design

The ethyl ester moiety can be hydrolyzed in vivo to a carboxylic acid, enabling prodrug strategies for improved bioavailability.

Challenges and Future Directions

Scalability Issues

While microwave synthesis offers high yields, scaling up remains challenging due to energy costs and catalyst recovery .

Toxicity Profiling

Preliminary assays indicate low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), but chronic exposure effects warrant further study.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume